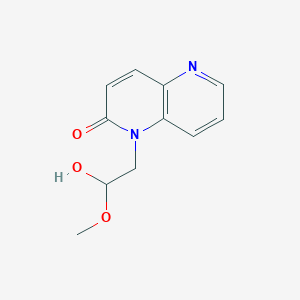

1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one

Description

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

1-(2-hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one |

InChI |

InChI=1S/C11H12N2O3/c1-16-11(15)7-13-9-3-2-6-12-8(9)4-5-10(13)14/h2-6,11,15H,7H2,1H3 |

InChI Key |

PFBITUUEUIMOMO-UHFFFAOYSA-N |

Canonical SMILES |

COC(CN1C2=C(C=CC1=O)N=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach involves the nucleophilic substitution reaction of 1,5-naphthyridin-2-one with 2-methoxyethanol. This reaction is typically catalyzed by bases or other suitable catalysts under controlled heating conditions to facilitate the alkylation at the nitrogen atom in the 1-position of the naphthyridinone ring.

- Reaction Scheme:

- Starting Material: 1,5-naphthyridin-2-one

- Alkylating Agent: 2-methoxyethanol

- Catalyst: Base or acid catalyst (varies depending on protocol)

- Conditions: Heating at optimized temperature for several hours

- Purification: Recrystallization or chromatographic techniques to isolate the pure product

This method is scalable and adaptable for industrial production, where continuous flow reactors and automated parameter controls enhance yield and reproducibility.

Cyclization and Ring-Closure Strategies

Synthesis of 1,5-naphthyridine derivatives, including the target compound, often involves cyclization reactions starting from aminopyridine derivatives and malonate esters or related precursors.

- Example:

- Ethyl 3-aminopicolinate reacts with diethyl malonate under basic conditions (e.g., sodium ethoxide in ethanol) with reflux heating to form the naphthyridin-2-one core.

- Subsequent substitution with 2-methoxyethanol or similar reagents introduces the 2-hydroxy-2-methoxyethyl substituent at the 1-position.

Heck Reaction-Based Synthesis

An alternative synthetic route involves the Heck coupling of halogenated aminopyridine derivatives with acrylate esters, followed by cyclization to form the naphthyridinone ring system.

- Typical steps:

- Bromination of 3-aminopyridine derivatives using N-bromosuccinimide (NBS) in solvents like methylene chloride at low temperatures (around -15°C).

- Heck reaction with butyl acrylate or ethyl propenoate catalyzed by palladium complexes.

- Ring closure under basic conditions to afford the 2-hydroxy-1,5-naphthyridine intermediate.

- Introduction of the methoxyethyl group via nucleophilic substitution or further functionalization.

This method is noted for higher yields and better scalability compared to older protocols.

Comparative Analysis of Preparation Methods

Reaction Conditions and Their Influence on Yield and Purity

- Catalyst Selection: Alkali metal bases such as sodium ethoxide enhance cyclization efficiency and yield. In Heck reactions, palladium catalysts are essential for coupling efficiency.

- Temperature Control: Reflux temperatures (around 78°C in ethanol) for extended periods (12–24 hours) favor complete ring closure but require monitoring to avoid decomposition.

- Solvent Effects: Polar aprotic solvents (e.g., dimethylformamide) stabilize intermediates in substitution reactions, while methylene chloride is preferred for bromination steps due to its inertness and temperature control.

- Reaction Time: Longer reaction times improve conversion but may affect sensitive substituents; optimization is necessary.

- Purification: Recrystallization from suitable solvents or chromatographic methods ensure high purity of the final compound.

Summary Table of Key Preparation Methods

| Preparation Method | Description | Typical Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|

| Direct Alkylation | Reaction of 1,5-naphthyridin-2-one with 2-methoxyethanol | 60–85 | Lab and Industrial | Simple, requires catalyst and heating |

| Cyclization of Aminopicolinate | Base-catalyzed ring closure from aminopyridine and malonate esters | 72–96 | Lab Scale | High yield, classic method |

| Heck Reaction + Cyclization | Pd-catalyzed coupling followed by ring closure | 50–70 | Industrial Scale | More complex, better regioselectivity |

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The naphthyridine ring can be reduced under specific conditions.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of 1-(2-methoxyethyl)-1,5-naphthyridin-2-one.

Reduction: Formation of 1-(2-hydroxy-2-methoxyethyl)-1,5-dihydronaphthyridin-2-one.

Substitution: Formation of various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The naphthyridine ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,5-Naphthyridin-2-one derivatives vary widely in substituent type, position, and biological activity. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Position : The 1-position substitution in the target compound contrasts with 4- or 7-substituted derivatives (e.g., AM-8888 , CHEMBL3355573 ), which often target enzymes like DNA gyrase or ion channels.

- Biological Activity: Substitutions at the 7-position (e.g., fluoro in AM-8888) correlate with potent antibacterial activity (MIC 0.016–4 µg/mL) , whereas 4-amino-piperidine derivatives () show antiplasmodial effects.

Pharmacological Profiles

- Antimicrobial Activity: AM-8888’s fluoro and cyanomethyl groups enhance DNA gyrase inhibition, contrasting with the target’s unoptimized substituents .

- Anti-HSV-1 Alkaloids: 8,9-Dimethoxy derivatives () show activity via unknown mechanisms, with NMR data suggesting structural rigidity akin to the target compound .

Biological Activity

1-(2-Hydroxy-2-methoxyethyl)-1,5-naphthyridin-2-one is a derivative of naphthyridine, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Anticancer Activity : Naphthyridine derivatives have been shown to induce apoptosis in cancer cells by activating pathways associated with programmed cell death. For instance, studies indicate that similar naphthyridine compounds can trigger apoptosis through the activation of caspases and modulation of the cell cycle .

- Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests potential applications in treating inflammatory diseases .

- Antiviral Effects : Some naphthyridine derivatives exhibit antiviral properties by interfering with viral replication processes. For example, compounds derived from naphthyridine have shown efficacy against HIV by inhibiting integrase enzymes .

Table 1: Biological Activities of Naphthyridine Derivatives

Case Studies

Several studies have investigated the biological activity of naphthyridine derivatives, revealing promising therapeutic potentials:

- Anticancer Studies : A study on canthinone-type alkaloids demonstrated their ability to reduce tumor growth in murine models by inducing apoptosis and cell cycle arrest in various cancer cell lines. Specifically, canthin-6-one was effective against human myeloid leukemia cells at concentrations as low as 7 μM .

- Antiviral Research : Research on 1-methoxycanthin-6-one indicated an EC50 value of 0.26 g/mL against HIV. This compound exhibited significant antiviral activity by disrupting viral life cycles through integrase inhibition .

- Anti-inflammatory Effects : In models of drug-induced colitis, naphthyridine derivatives were shown to significantly reduce levels of inflammatory mediators such as VEGF and IL-12p70, indicating their potential use in inflammatory bowel diseases .

Q & A

Q. Key Methodological Considerations :

- Catalyst selection : Alkali metal bases (e.g., NaOEt) enhance cyclization efficiency.

- Temperature control : Prolonged reflux (e.g., 12–24 hours) improves ring closure but may degrade sensitive substituents.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in substitution reactions.

Q. Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Ethyl 3-aminopicolinate | EtONa, EtOH, reflux | 72–96% | |

| Hydrolysis | 4-Chloro-2-methoxy derivative | 5M HCl, dioxane, reflux | 50% |

How does the 2-hydroxy-2-methoxyethyl substituent influence the tautomeric equilibrium of 1,5-naphthyridin-2-one derivatives?

Advanced Research Question

Hydroxy-substituted 1,5-naphthyridines predominantly exist as naphthyridinone tautomers due to keto-enol equilibrium . The 2-hydroxy-2-methoxyethyl group may stabilize the keto form via intramolecular hydrogen bonding or steric effects.

Q. Methodological Insights :

- Spectroscopic analysis : IR spectroscopy detects C=O stretches (~1680 cm⁻¹) to confirm the keto tautomer .

- Computational modeling : DFT calculations predict tautomer stability based on substituent electronic effects.

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent connectivity (e.g., methoxy protons at ~3.3 ppm, hydroxy protons as broad singlets).

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and tautomeric forms .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. Advanced Application :

- Dynamic NMR : Monitors tautomeric shifts in solution at variable temperatures.

What are the potential biological activities of 1,5-naphthyridin-2-one derivatives, and how do structural modifications affect activity?

Advanced Research Question

Related naphthyridinones exhibit:

Q. Structure-Activity Relationship (SAR) :

- Substituent position : Chlorine at position 4 increases metabolic stability compared to position 2 .

- Hydrophilic groups : The 2-hydroxy-2-methoxyethyl moiety may enhance blood-brain barrier penetration.

Q. Table 2: Biological Activities of Analogues

| Compound | Substituents | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Chloro-1,5-naphthyridin-2-one | Cl at C4 | 150 nM (Kinase) | |

| 3-Acetyl-4-hydroxy derivative | Acetyl, OH at C3/C4 | 12 µM (Antimicrobial) |

How can contradictory data on synthetic yields or reactivity be resolved?

Advanced Research Question

Contradictions often arise from variations in:

- Reagent purity : Trace moisture degrades Na2Cr2O7 in oxidation steps, reducing yields .

- Workup protocols : Inadequate quenching of acidic conditions may hydrolyze sensitive groups.

Q. Resolution Strategies :

- Reproducibility checks : Replicate experiments with controlled humidity and inert atmospheres.

- Meta-analysis : Compare data across studies using standardized reaction scales (e.g., mmol vs. molarity) .

What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Models charge distribution to predict sites for nucleophilic attack (e.g., carbonyl carbon at C2).

- Molecular docking : Screens interactions with biological targets, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.